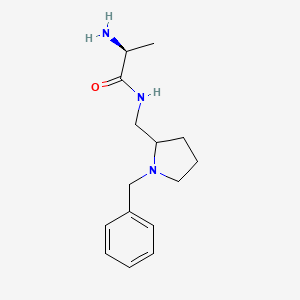

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13462200

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3O |

|---|---|

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1 |

| Standard InChI Key | FDAVDUMHZCEFPC-NBFOIZRFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

| SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is , yielding a molecular weight of 261.36 g/mol. The compound’s stereochemistry is defined by an (S)-configured chiral center at the pyrrolidine ring, a feature critical for its interactions with biological targets. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the propionamide moiety contributes to hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide |

| Stereochemistry | (S) configuration at pyrrolidine |

| Canonical SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

The compound’s isomeric SMILES string, , highlights the spatial arrangement of the benzyl-substituted pyrrolidine and the amino-propionamide chain.

Biological Activity and Mechanism of Action

The compound’s biological activity is hypothesized to stem from its structural resemblance to neuromodulators and enzyme inhibitors. Key interactions may include:

-

Enzyme Inhibition: The pyrrolidine and benzyl groups could occupy hydrophobic pockets in enzymes like acetylcholinesterase or monoamine oxidases, disrupting substrate binding.

-

Receptor Modulation: The propionamide’s hydrogen-bonding capacity may facilitate interactions with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.

Hypothesized Neuropharmacological Effects

-

Analgesic Potential: Structural analogs with pyrrolidine cores show efficacy in pain modulation via κ-opioid receptor agonism.

-

Cognitive Enhancement: Benzyl-substituted amines are explored for acetylcholinesterase inhibition, relevant to Alzheimer’s disease therapeutics.

Research Applications and Comparative Analysis

Table 2: Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide | Pyrrolidine ring, benzyl group | Hypothesized enzyme inhibition |

| 2-Amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-propanamide | Piperidine ring instead of pyrrolidine | Enhanced receptor selectivity |

| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | Cyclohexyl ring substituent | Neurotransmitter modulation |

The benzyl-pyrrolidine motif in this compound distinguishes it from piperidine or cyclohexyl derivatives, potentially offering unique pharmacokinetic profiles.

Future Directions and Challenges

Current research gaps include:

-

In Vitro/In Vivo Studies: Empirical validation of enzyme inhibition or receptor binding assays.

-

Stereochemical Optimization: Assessing whether the (S)-enantiomer offers superior target affinity compared to racemic mixtures.

-

Toxicity Profiling: Evaluating hepatotoxicity and neurotoxicity risks in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume